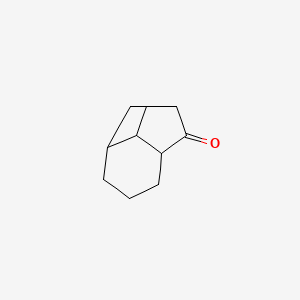
1-(2-Anilinophenyl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Anilinophenyl)-3-phenylurea is an organic compound with a complex structure, characterized by the presence of both aniline and phenylurea groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Anilinophenyl)-3-phenylurea typically involves the reaction of aniline derivatives with isocyanates. One common method is the reaction of 2-anilinophenyl isocyanate with phenylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, at temperatures ranging from 0°C to room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of catalysts such as palladium or platinum can further enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Anilinophenyl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or alkoxides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkoxylated derivatives.
Aplicaciones Científicas De Investigación
1-(2-Anilinophenyl)-3-phenylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its potential anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the production of polymers and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1-(2-Anilinophenyl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the structure of the enzyme and the compound .
Molecular Targets and Pathways:
Kinases: The compound can inhibit kinase activity, affecting signaling pathways involved in cell proliferation and survival.
Receptors: It can also interact with specific receptors, modulating their activity and influencing cellular responses.
Comparación Con Compuestos Similares
- 2-Anilinophenylurea
- 3-Phenylurea
- 2,3-Dianilinophenylurea
Propiedades
Fórmula molecular |
C19H17N3O |
|---|---|
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
1-(2-anilinophenyl)-3-phenylurea |
InChI |
InChI=1S/C19H17N3O/c23-19(21-16-11-5-2-6-12-16)22-18-14-8-7-13-17(18)20-15-9-3-1-4-10-15/h1-14,20H,(H2,21,22,23) |
Clave InChI |
MIZSIIFJVQDSQK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=CC=CC=C2NC(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



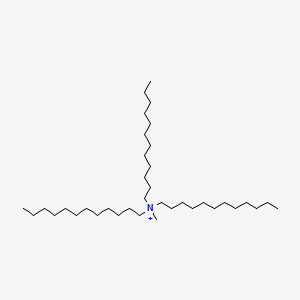
![Diethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanedioate](/img/structure/B14666965.png)
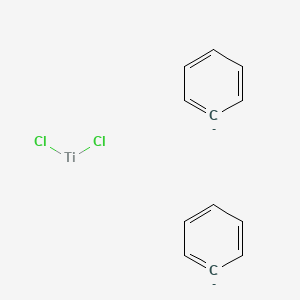
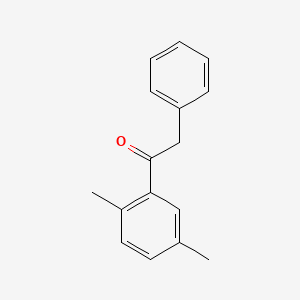
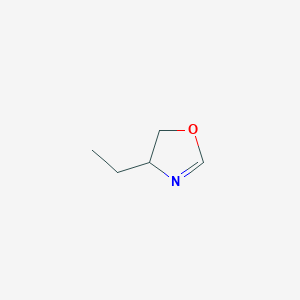
![1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)docosan-1-one](/img/structure/B14666991.png)
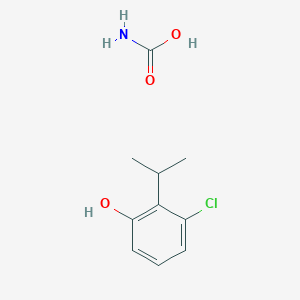
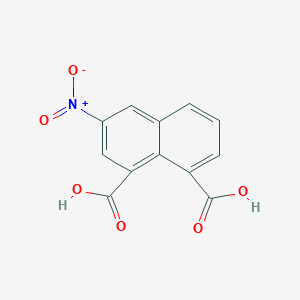
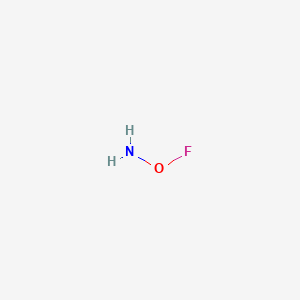
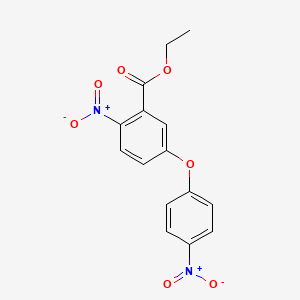
![5-[2,6-Dichloro-3-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B14667011.png)
